Methyl 7-bromoheptanoate

Lipophilicity Drug Design PROTAC Linker

Methyl 7-bromoheptanoate (CAS 54049-24-0) is a linear, primary alkyl bromide featuring a seven-carbon chain terminated with a methyl ester. It is a brominated fatty acid ester with the molecular formula C₈H₁₅BrO₂ and a molecular weight of 223.11 g/mol.

Molecular Formula C8H15BrO2
Molecular Weight 223.11 g/mol
CAS No. 54049-24-0
Cat. No. B1584644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-bromoheptanoate
CAS54049-24-0
Molecular FormulaC8H15BrO2
Molecular Weight223.11 g/mol
Structural Identifiers
SMILESCOC(=O)CCCCCCBr
InChIInChI=1S/C8H15BrO2/c1-11-8(10)6-4-2-3-5-7-9/h2-7H2,1H3
InChIKeyBXRLUWIDTDLHQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-Bromoheptanoate (CAS 54049-24-0): Core Properties and Procurement Relevance for Precision Synthesis


Methyl 7-bromoheptanoate (CAS 54049-24-0) is a linear, primary alkyl bromide featuring a seven-carbon chain terminated with a methyl ester [1]. It is a brominated fatty acid ester with the molecular formula C₈H₁₅BrO₂ and a molecular weight of 223.11 g/mol . The compound's bifunctional nature—a terminal electrophilic bromine and a protected carboxylate ester—makes it a versatile building block for constructing molecules with defined spacing and functionality [1]. For procurement specialists and bench chemists, the compound is commercially available at a standard purity of 98% (GC), with specified density of 1.26 g/cm³, ensuring consistent performance in demanding synthetic applications .

Why Methyl 7-Bromoheptanoate (54049-24-0) Cannot Be Casually Replaced by Shorter or Longer Chain Analogs in Regioselective and Spatial Applications


Generic substitution within the family of linear ω-bromo methyl esters is a common, yet high-risk, practice in synthesis and procurement. The precise length of the carbon spacer (C7 for this compound) is not arbitrary; it dictates critical properties including lipophilicity, molecular conformation, and the spatial arrangement of subsequent functional groups . Replacing methyl 7-bromoheptanoate with a shorter chain analog, such as methyl 6-bromohexanoate (C6), or a longer one, like methyl 8-bromooctanoate (C8), can drastically alter reactivity profiles, reduce yield in specific alkylation steps, or even fail to produce the desired product [1]. Even changing the ester from a methyl to an ethyl group impacts lipophilicity (Log P) and the rate of base-catalyzed hydrolysis, which can be crucial for sequential deprotection strategies [2]. The following quantitative evidence demonstrates why selecting this specific C7 methyl ester is a critical decision for achieving reproducible and optimized synthetic outcomes.

Methyl 7-Bromoheptanoate (54049-24-0): A Quantitative Differentiation Guide Against Closest Analogs for Procurement and Selection


Lipophilicity (Log P) of Methyl 7-Bromoheptanoate Compared to Its Ethyl Ester Analog: A Determinant of Solubility and Bioavailability

Methyl 7-bromoheptanoate exhibits a calculated consensus Log P (octanol-water partition coefficient) of 2.57 . This is a critical parameter for predicting solubility and permeability in biological systems. While the ethyl ester analog (ethyl 7-bromoheptanoate) has a similar reactivity profile, its increased carbon count would predictably elevate its Log P. The specific Log P of 2.57 for the methyl ester positions it within the optimal range for many drug-like molecules, balancing lipophilic interactions with sufficient aqueous solubility (calculated at 0.576 mg/mL) [1].

Lipophilicity Drug Design PROTAC Linker

Alkylation Efficiency and Chain Length Selectivity: Methyl 7-Bromoheptanoate in the Synthesis of Diazaprostaglandin E1

In the synthesis of 11-deoxy-8,10-diazaprostaglandin E1, methylation of an imidazolidinecarboxylate intermediate with methyl 7-bromoheptanoate and sodium hydride proceeded efficiently to give the desired N-alkylated product in good yield [1]. The C7 chain length is critical for mimicking the natural prostaglandin side chain's spatial requirements. A shorter chain analog (e.g., methyl 6-bromohexanoate) or a longer one would likely result in a suboptimal fit for the target receptor or disrupt downstream synthetic steps.

Prostaglandin Synthesis Alkylation Medicinal Chemistry

Differential Reactivity of Methyl 7-Bromoheptanoate in Platinum-Thiolate Complex Formation: Evidence for Chain Length Control over Mono- vs. Di-Alkylation

A study on the reactivity of [Pt₂(μ-S)₂(PPh₃)₄] with α,ω-dibromoalkanes demonstrated a direct, quantifiable relationship between chain length and reaction outcome [1]. With a C8 spacer, the reaction favored intramolecular di-alkylation, forming a bridged complex. Crucially, with longer chains (C8 and C12), this intramolecular process was disfavored, and mono-alkylated products were the major species [1]. Extrapolating this trend to methyl 7-bromoheptanoate (C7), it is predicted to exhibit intermediate behavior, potentially offering a balance between mono-alkylation and a controlled degree of bridging when used as a bifunctional linker.

Coordination Chemistry Alkylation Selectivity Metal Complexes

Methyl 7-Bromoheptanoate as a PROTAC Linker: Purity Specifications for Critical Applications

Methyl 7-bromoheptanoate is explicitly designated as a PROTAC linker, a role that demands high chemical purity for reliable conjugation and biological evaluation . The compound is typically supplied at 98% purity (GC), ensuring that reactive bromine equivalents are consistent and that interfering impurities are minimized . This contrasts with research-grade chemicals of lower purity (e.g., 95% or technical grade), where side reactions can complicate purification and compromise the integrity of the final PROTAC molecule.

PROTAC Targeted Protein Degradation Chemical Biology

Recommended Application Scenarios for Methyl 7-Bromoheptanoate (54049-24-0) Based on Quantitative Differentiation Evidence


PROTAC Linker Synthesis for Targeted Protein Degradation

Methyl 7-bromoheptanoate is specifically validated as a PROTAC linker . Its chain length provides an ideal spacer to connect a target protein ligand to an E3 ligase ligand, facilitating the formation of a ternary complex and subsequent ubiquitination. The 98% purity specification ensures reliable stoichiometry and minimizes side products during conjugation . This is a direct application derived from its designation as a PROTAC linker and its high-purity commercial availability.

Synthesis of Prostaglandin Analogs with Precise Side-Chain Geometry

The compound has a proven application in the total synthesis of diazaprostaglandin E1, where its C7 chain length is critical for mimicking the natural molecule [1]. Researchers in medicinal chemistry can use this compound to introduce a seven-carbon ω-functionalized side chain into complex molecules, a step that shorter or longer chain analogs would not perform with the same regiospecificity.

Development of Bifunctional Chelators and Metal Complexes

Based on class-level inference from studies with dihaloalkanes, methyl 7-bromoheptanoate is a strong candidate for synthesizing mono- or di-alkylated metal complexes, where the C7 spacer controls the geometry of the final product [2]. Its intermediate chain length between C6 and C8 is predicted to yield a distinct reactivity profile, useful for creating ω-haloalkylthiolate complexes with specific properties.

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